Acetone diethylhydrazone

Description

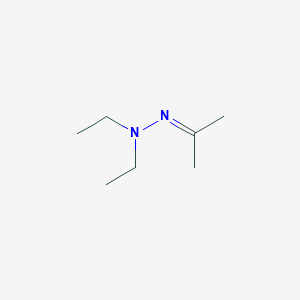

Acetone diethylhydrazone is a hydrazone derivative formed by the condensation of acetone (propanone) with diethylhydrazine. Hydrazones are critical in organic synthesis, catalysis, and analytical chemistry due to their reactivity and ability to form stable complexes.

Properties

CAS No. |

16713-36-3 |

|---|---|

Molecular Formula |

C7H16N2 |

Molecular Weight |

128.22 g/mol |

IUPAC Name |

N-ethyl-N-(propan-2-ylideneamino)ethanamine |

InChI |

InChI=1S/C7H16N2/c1-5-9(6-2)8-7(3)4/h5-6H2,1-4H3 |

InChI Key |

GGVIFVVMUPEGHJ-UHFFFAOYSA-N |

SMILES |

CCN(CC)N=C(C)C |

Canonical SMILES |

CCN(CC)N=C(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Acetone Hydrazones :

- Acetone Ketazine : Synthesized by reacting acetone with hydrazine, forming a cyclic dimeric structure .

- Acetone 2,4-Dinitrophenylhydrazone (2,4-DNPH) : Prepared via condensation of acetone with 2,4-dinitrophenylhydrazine under acidic conditions, commonly used for carbonyl group detection .

- Diethyl Methylformylphosphonate Dimethylhydrazone : A related compound synthesized by reacting diethyl methylformylphosphonate with dimethylhydrazine in the presence of MgSO₄, yielding an 82% purified product .

Comparison with Similar Compounds

Structural and Functional Properties

Key Research Findings

- Acetone 2,4-DNPH : Exhibits strong UV absorption, making it ideal for spectrophotometric detection of carbonyl compounds . Its nitro groups enhance electron-withdrawing effects, stabilizing the hydrazone linkage.

- Acetone Ketazine : Shows thermal stability and is used to prevent unwanted side reactions in polymer production .

Mechanistic Insights

- Electronic Interactions : In Rh-WO₃ systems, Rh₂O₃ disperses on WO₃ surfaces, forming p-n junctions that modulate electrical resistance in the presence of acetone . Similar electronic effects may occur in hydrazone-metal complexes.

- Oxygen Adsorption : For Rh-WO₃ sensors, oxygen species (O⁻, O²⁻) adsorbed on the surface act as electron acceptors, enhancing acetone sensitivity . Hydrazones like 2,4-DNPH exploit analogous electron-deficient aromatic rings for reactivity.

Challenges and Limitations

- Synthesis Complexity : Diethylhydrazine derivatives require controlled conditions to avoid aggregation, as seen in Rh-WO₃ systems where excess Rh reduces sensor efficacy .

- Stability : Acetone ketazine’s cyclic structure enhances stability compared to linear hydrazones, which may hydrolyze under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.